molecular formula C17H17N3O3S B2662248 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896335-87-8

2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2662248
CAS No.: 896335-87-8
M. Wt: 343.4
InChI Key: ZWEVBOQWGIVFGT-UHFFFAOYSA-N
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Description

2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3,5]triazin-4-one core with a 3,5-dimethoxyphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenylmethylsulfanyl Group: This step involves the reaction of the pyrido[1,2-a][1,3,5]triazin-4-one core with a 3,5-dimethoxyphenylmethylsulfanyl reagent, often under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one shares structural similarities with other pyrido[1,2-a][1,3,5]triazin-4-one derivatives and compounds containing the 3,5-dimethoxyphenylmethylsulfanyl group.

Uniqueness

  • The combination of the pyrido[1,2-a][1,3,5]triazin-4-one core with the 3,5-dimethoxyphenylmethylsulfanyl group gives this compound unique properties that may not be present in other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-4-5-20-15(6-11)18-16(19-17(20)21)24-10-12-7-13(22-2)9-14(8-12)23-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVBOQWGIVFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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